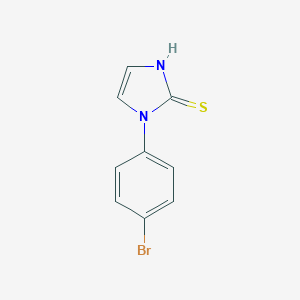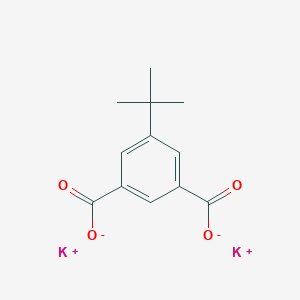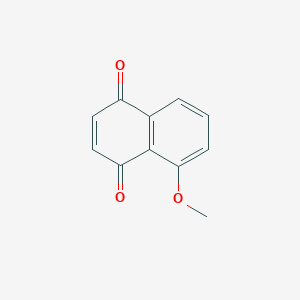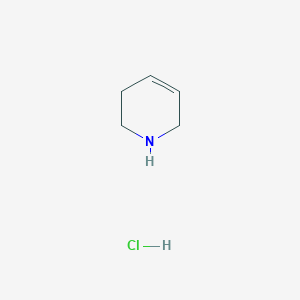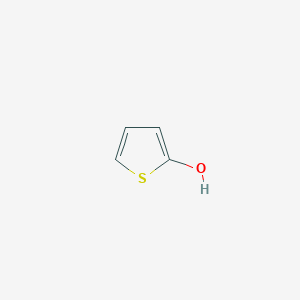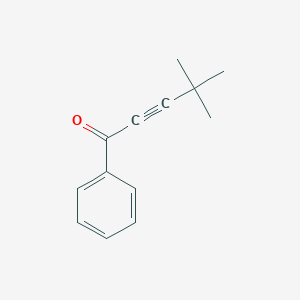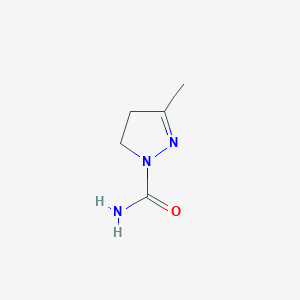
5-Methyl-3,4-dihydropyrazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3,4-dihydropyrazole-2-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPDC is a heterocyclic compound that belongs to the pyrazole family. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-Methyl-3,4-dihydropyrazole-2-carboxamide involves its ability to inhibit COX-2, which leads to a reduction in the production of inflammatory mediators. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This mechanism makes 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to reduce inflammation, improve glucose tolerance, and reduce tumor growth. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3,4-dihydropyrazole-2-carboxamide has several advantages for lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. Another direction is the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the potential use of 5-Methyl-3,4-dihydropyrazole-2-carboxamide as a chemotherapeutic agent for various types of cancer warrants further investigation.
Conclusion
In conclusion, 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The development of new synthesis methods and the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for various conditions are promising areas for future research.
Synthesemethoden
5-Methyl-3,4-dihydropyrazole-2-carboxamide can be synthesized using different methods, including the reaction of 3,4-dihydropyrazole with methylamine and formic acid. Another method involves the reaction of 3,4-dihydropyrazole with methyl isocyanate. The synthesis of 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory, anti-cancer, and anti-diabetic agent. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition reduces inflammation, making 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential treatment for inflammatory conditions such as arthritis.
Eigenschaften
CAS-Nummer |
17014-30-1 |
|---|---|
Produktname |
5-Methyl-3,4-dihydropyrazole-2-carboxamide |
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
5-methyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C5H9N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H2,1H3,(H2,6,9) |
InChI-Schlüssel |
SYZYUMSYOMEDCS-UHFFFAOYSA-N |
SMILES |
CC1=NN(CC1)C(=O)N |
Kanonische SMILES |
CC1=NN(CC1)C(=O)N |
Synonyme |
3-Methyl-2-pyrazoline-1-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
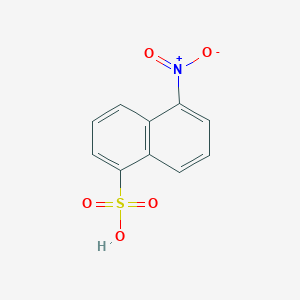
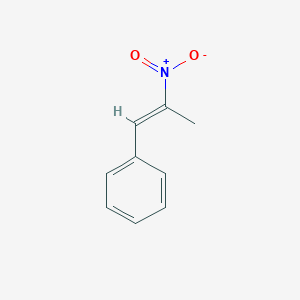
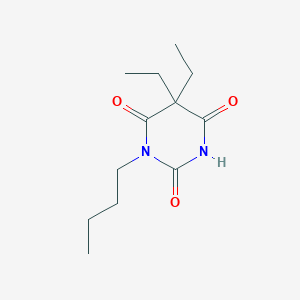
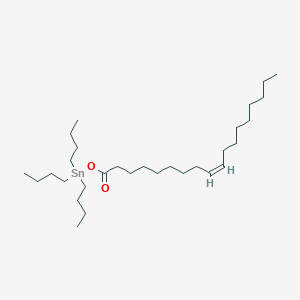
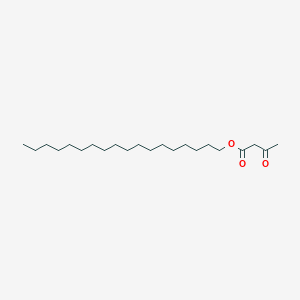
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
